5-Chloro-4-methyl-1,2,3-thiadiazole
Overview
Description
5-Chloro-4-methyl-1,2,3-thiadiazole is a heterocyclic compound with the molecular formula C3H3ClN2S. It is part of the thiadiazole family, which consists of five-membered rings containing one sulfur and two nitrogen atoms. This compound is known for its aromatic properties and is used in various scientific and industrial applications .
Mechanism of Action
Target of Action
5-Chloro-4-methyl-1,2,3-thiadiazole is a versatile compound that has been studied in medicinal chemistry . . Thiadiazole derivatives have been shown to interact with various biological targets due to their mesoionic character, which allows them to cross cellular membranes .
Mode of Action
It’s known that thiadiazole derivatives can interact strongly with biological targets . This interaction can lead to various changes in the cellular environment, depending on the specific targets involved.
Biochemical Pathways
Thiadiazole derivatives have been shown to exert a broad spectrum of biological activities , suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
Due to the mesoionic nature of thiadiazoles, they are able to cross cellular membranes, which may influence their bioavailability .
Result of Action
Thiadiazole derivatives have been shown to exert a broad spectrum of biological activities , suggesting that they may have various effects at the molecular and cellular level.
Action Environment
It’s known that the compound is a solid and has a melting point of 56 - 58 degrees celsius . This suggests that it may be stable under a wide range of environmental conditions.
Biochemical Analysis
Biochemical Properties
5-Chloro-4-methyl-1,2,3-thiadiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell, leading to altered cellular responses. Additionally, this compound can bind to DNA and RNA, potentially interfering with gene expression and protein synthesis .
Cellular Effects
The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis, a process of programmed cell death, by activating specific signaling pathways . This compound can also affect the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation . Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and nucleic acids, altering their structure and function . For instance, the binding of this compound to kinases can inhibit their activity, leading to downstream effects on cell signaling pathways . Additionally, this compound can interfere with the transcription and translation processes by binding to DNA and RNA, respectively . These interactions can result in changes in gene expression and protein synthesis, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . In in vitro studies, the effects of this compound on cellular function can be observed within hours of treatment, with long-term effects becoming apparent after several days . In in vivo studies, the compound’s effects can persist for several weeks, depending on the dosage and frequency of administration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as inhibiting tumor growth and reducing inflammation . At high doses, this compound can be toxic, causing adverse effects such as liver and kidney damage . The threshold for these toxic effects varies depending on the animal model and the route of administration .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting their activity and function . Additionally, this compound can influence metabolic flux by inhibiting key enzymes involved in glycolysis and the citric acid cycle . This inhibition can lead to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature . Additionally, specific transporters and binding proteins can facilitate its movement within the cell . Once inside the cell, this compound can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For instance, the presence of specific amino acid sequences can target this compound to the mitochondria, where it can affect mitochondrial function and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-methyl-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methylthiosemicarbazide with phosphoryl chloride (POCl3) under reflux conditions. This reaction leads to the formation of the thiadiazole ring .
Industrial Production Methods: Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-4-methyl-1,2,3-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Substitution Products: Amino or thiol derivatives.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Reduced thiadiazole derivatives.
Scientific Research Applications
5-Chloro-4-methyl-1,2,3-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and proteins.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
1,2,3-Thiadiazole: Shares a similar ring structure but lacks the chlorine and methyl groups.
1,3,4-Thiadiazole: Another isomer with different positioning of nitrogen and sulfur atoms.
Thiazole: Contains a sulfur and nitrogen atom but differs in the ring structure
Uniqueness: 5-Chloro-4-methyl-1,2,3-thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity in substitution reactions, while the methyl group contributes to its stability and aromaticity .
Properties
IUPAC Name |
5-chloro-4-methylthiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2S/c1-2-3(4)7-6-5-2/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQBJFBRLOWLJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363144 | |
Record name | 5-chloro-4-methyl-1,2,3-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53645-99-1 | |
Record name | 5-Chloro-4-methyl-1,2,3-thiadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53645-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-chloro-4-methyl-1,2,3-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-4-methyl-1,2,3-thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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